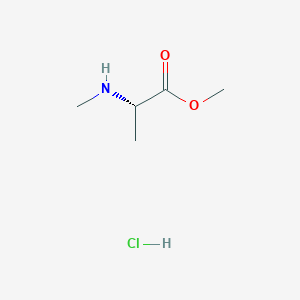

(S)-Methyl 2-(methylamino)propanoate hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl (2S)-2-(methylamino)propanoate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2.ClH/c1-4(6-2)5(7)8-3;/h4,6H,1-3H3;1H/t4-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYMQHMBRKIJBGI-WCCKRBBISA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)OC)NC.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)OC)NC.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20045-77-6 | |

| Record name | methyl (2S)-2-(methylamino)propanoate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(S)-Methyl 2-(methylamino)propanoate hydrochloride chemical properties

An In-depth Technical Guide to (S)-Methyl 2-(methylamino)propanoate hydrochloride: Properties, Synthesis, and Applications

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of this compound, a chiral building block of significant interest to researchers and professionals in drug development and synthetic chemistry. We will move beyond a simple recitation of facts to provide a field-proven perspective on its synthesis, characterization, and strategic application.

Compound Profile and Physicochemical Properties

This compound, also known as N-Methyl-L-alanine methyl ester hydrochloride, is a derivative of the naturally occurring amino acid L-alanine.[1] Its structure incorporates a secondary amine and a methyl ester, features that make it a valuable synthon for introducing N-methylated amino acid motifs into larger molecules. This modification is a common strategy in medicinal chemistry to enhance metabolic stability, improve cell permeability, and modulate binding affinity.[1][2]

The compound typically presents as a white to off-white solid and should be stored under refrigerated conditions (0-8 °C) to ensure long-term stability.[1][3]

Table 1: Core Physicochemical and Identification Data

| Property | Value | Source(s) |

| IUPAC Name | methyl (2S)-2-(methylamino)propanoate;hydrochloride | [4] |

| Synonyms | N-Methyl-L-Alanine methyl ester hydrochloride, N-Me-L-Ala-OMe·HCl | [1][5] |

| CAS Number | 35023-55-3 (most common), 20045-77-6 | [1][4][5] |

| Molecular Formula | C₅H₁₂ClNO₂ | [5][6][7] |

| Molecular Weight | ~153.61 g/mol | [1][6] |

| Appearance | White to off-white solid | [1] |

| Purity | Typically ≥95-98% | [1][5] |

| Storage | 0-8 °C, dry conditions | [1][3] |

| InChI Key | CYMQHMBRKIJBGI-WCCKRBBISA-N | [5] |

Note on CAS Numbers: Several CAS numbers appear in commercial listings. Researchers should verify the specific CAS number associated with their sourced material.

Synthesis and Stereochemical Integrity

The synthesis of this compound from L-alanine is a multi-step process that requires careful control to maintain stereochemical purity. A common and logical pathway involves initial protection of the amino group, followed by esterification and N-methylation, and concluding with deprotection and salt formation.

Causality in Synthetic Design

The choice of this synthetic route is deliberate. Attempting to directly N-methylate L-alanine can lead to over-methylation (quaternary ammonium salt formation) and racemization. A protective group strategy mitigates these side reactions. The final step of forming the hydrochloride salt is crucial; it converts the oily free base into a stable, crystalline, and easily handled solid, which is preferred for both storage and subsequent reactions.[8]

Synthetic Workflow Diagram

Caption: A validated synthetic workflow from L-Alanine.

Detailed Experimental Protocol

Disclaimer: This protocol is for informational purposes and should only be performed by qualified chemists in a properly equipped laboratory.

Step 1: Synthesis of N-Boc-L-Alanine

-

Suspend L-Alanine (1.0 eq) in a 1:1 mixture of Dioxane and Water.

-

Add Sodium Bicarbonate (NaHCO₃, 2.5 eq).

-

Cool the mixture to 0 °C in an ice bath.

-

Add Di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) portion-wise while stirring vigorously.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Concentrate the mixture under reduced pressure to remove the dioxane.

-

Wash the aqueous residue with ethyl acetate to remove unreacted (Boc)₂O.

-

Acidify the aqueous layer to pH 2-3 with cold 1M HCl.

-

Extract the product with ethyl acetate (3x).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the product.

Step 2: Synthesis of N-Boc-L-Alanine Methyl Ester

-

Dissolve N-Boc-L-Alanine (1.0 eq) in Dimethylformamide (DMF).

-

Add Potassium Carbonate (K₂CO₃, 1.5 eq).

-

Add Methyl Iodide (CH₃I, 1.2 eq) dropwise at room temperature.

-

Stir the reaction for 4-6 hours, monitoring by TLC.

-

Pour the reaction mixture into water and extract with diethyl ether (3x).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the ester.

Step 3: Synthesis of N-Boc-N-Methyl-L-Alanine Methyl Ester

-

Dissolve N-Boc-L-Alanine Methyl Ester (1.0 eq) in anhydrous Tetrahydrofuran (THF) under an inert atmosphere (N₂ or Ar).

-

Cool to 0 °C and add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Caution: Flammable H₂ gas evolved.

-

Stir for 30 minutes at 0 °C.

-

Add Methyl Iodide (CH₃I, 1.5 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl).

-

Extract with ethyl acetate, dry the organic layer, and concentrate. Purify by column chromatography if necessary.

Step 4: Deprotection and Hydrochloride Salt Formation

-

Dissolve the purified N-Boc-N-Methyl-L-Alanine Methyl Ester (1.0 eq) in a minimal amount of anhydrous Dichloromethane (DCM).

-

Add a 4M solution of HCl in 1,4-Dioxane (5-10 eq) at 0 °C.

-

Stir at room temperature for 1-2 hours, monitoring the effervescence of CO₂.

-

Concentrate the mixture under reduced pressure.

-

Triturate the resulting residue with cold diethyl ether to precipitate the product.

-

Filter the solid, wash with cold diethyl ether, and dry under vacuum to yield this compound as a solid.

Spectroscopic and Analytical Characterization

A self-validating protocol requires rigorous characterization of the final product to confirm its identity, purity, and stereochemical integrity.

Table 2: Expected Spectroscopic Data

| Technique | Expected Characteristics |

| ¹H NMR | - Singlet (~3.8 ppm) for the ester methyl (O-CH₃) protons. - Singlet (~2.6 ppm) for the N-methyl (N-CH₃) protons. - Quartet (~4.0 ppm) for the alpha-proton (Cα-H). - Doublet (~1.6 ppm) for the beta-methyl (Cβ-H₃) protons. - Broad singlet for the ammonium proton (N-H₂⁺). Note: Chemical shifts are approximate and solvent-dependent. |

| ¹³C NMR | - Carbonyl carbon (C=O) ~170 ppm. - Alpha-carbon (Cα) ~58 ppm. - Ester methyl carbon (O-CH₃) ~53 ppm. - N-methyl carbon (N-CH₃) ~32 ppm. - Beta-methyl carbon (Cβ-H₃) ~15 ppm. |

| FT-IR (KBr) | - Broad peak ~2400-3000 cm⁻¹ (N-H⁺ stretch). - Sharp, strong peak ~1745 cm⁻¹ (C=O ester stretch). - Peaks ~1450-1600 cm⁻¹ (N-H bend). |

| Mass Spec (ESI+) | Expected m/z for the free base [M+H]⁺: ~118.08. |

| Chiral HPLC | A single major peak on a suitable chiral column (e.g., Chiralpak) to confirm enantiomeric purity (>98% e.e.). |

Core Applications in Drug Development

The utility of this compound extends across multiple domains of research and development.

-

Pharmaceutical Development : It serves as a key building block for creating peptidomimetics and small molecule drugs.[1] The N-methyl group prevents the formation of a hydrogen bond at the amide nitrogen when incorporated into a peptide backbone, which can disrupt secondary structures like beta-sheets and increase resistance to enzymatic degradation.

-

Biochemical Research : It is used in studies involving protein synthesis and enzyme activity to probe the importance of N-methylation for substrate recognition and binding.[1][4]

-

Neuropharmacology : Its structural similarity to endogenous neurotransmitters makes it an interesting scaffold for developing novel treatments for neurological disorders.[1]

Logical Application in Lead Optimization

Caption: Role in overcoming common drug development hurdles.

Safety and Handling

As with any laboratory chemical, proper handling is paramount. The compound is classified as an irritant.

Table 3: GHS Hazard and Precautionary Information

| Classification | GHS Statement | Code | Source(s) |

| Hazard | Causes skin irritation. | H315 | [9][10] |

| Hazard | Causes serious eye irritation. | H319 | [9][10] |

| Hazard | May cause respiratory irritation. | H335 | [10] |

| Precaution | Wear protective gloves/eye protection/face protection. | P280 | [9][10][11] |

| Precaution | Avoid breathing dust/fume/gas/mist/vapors/spray. | P261 | [10][11] |

| Precaution | Use only outdoors or in a well-ventilated area. | P271 | [10] |

| Response | IF ON SKIN: Wash with plenty of soap and water. | P302+P352 | [9][10] |

| Response | IF IN EYES: Rinse cautiously with water for several minutes. | P305+P351+P338 | [9][10] |

Handling and Disposal Protocol

-

Engineering Controls : Handle in a chemical fume hood to avoid inhalation of dust or vapors.[9] Ensure an eyewash station and safety shower are readily accessible.

-

Personal Protective Equipment (PPE) : Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[9][11]

-

Spill Response : For small spills, sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[9] Ventilate the area and wash the spill site.

-

Disposal : Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the product to enter drains.

Conclusion

This compound is more than just a chemical reagent; it is a strategic tool for molecular design. Its defined stereochemistry, coupled with the synthetically versatile ester and secondary amine functional groups, provides medicinal chemists with a reliable building block for crafting next-generation therapeutics with improved pharmacological profiles. Understanding its properties, synthesis, and safe handling is essential for unlocking its full potential in the laboratory.

References

- Enamine. (n.d.). Safety Data Sheet - methyl 2-amino-3-(4-nitrophenyl)propanoate hydrochloride.

-

J&K Scientific LLC. (n.d.). N-Methyl-L-Alanine methyl ester hydrochloride | 35023-55-3. Retrieved from [Link]

-

PubChem. (n.d.). Alanine methyl ester hydrochloride. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 2-amino-2-methylpropanoate. Retrieved from [Link]

-

Labcompare.com. (n.d.). This compound from Aladdin Scientific Corporation. Retrieved from [Link]

-

de Oliveira, M. A. L., et al. (2023). The Magic Methyl and Its Tricks in Drug Discovery and Development. Molecules, 28(16), 6092. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. mdpi.com [mdpi.com]

- 3. N-Methyl-L-Alanine methyl ester hydrochloride | 35023-55-3 [sigmaaldrich.com]

- 4. jk-sci.com [jk-sci.com]

- 5. N-Methyl-l-alanine methyl ester HCl | CymitQuimica [cymitquimica.com]

- 6. Page loading... [guidechem.com]

- 7. labcompare.com [labcompare.com]

- 8. Buy Methyl 3-(methylamino)propanoate hydrochloride | 65103-50-6 [smolecule.com]

- 9. enamine.enamine.net [enamine.enamine.net]

- 10. aksci.com [aksci.com]

- 11. tlcstandards.com [tlcstandards.com]

An In-Depth Technical Guide to the Physicochemical Properties of (S)-Methyl 2-(methylamino)propanoate hydrochloride

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of (S)-Methyl 2-(methylamino)propanoate hydrochloride (CAS No: 20045-77-6), a chiral building block of significant interest in pharmaceutical and chemical synthesis. The document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of the compound's chemical identity, structural features, and key physical and chemical characteristics. The guide synthesizes available data to provide insights into its handling, analysis, and potential applications, while also highlighting areas where further experimental data is needed. Methodologies for its synthesis and analytical characterization are discussed, supported by diagrams and protocols to aid in laboratory practices.

Introduction

This compound, also known as N-Methyl-L-alanine methyl ester hydrochloride, is a derivative of the naturally occurring amino acid L-alanine. Its structural features, including a chiral center and reactive functional groups (an ester and a secondary amine hydrochloride), make it a valuable intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals. The N-methylation of amino acids and peptides is a common strategy to enhance pharmacokinetic properties, such as metabolic stability and membrane permeability[1][2][3]. This guide aims to consolidate the available scientific information on its physicochemical properties to support its effective use in research and development.

Chemical Identity and Structure

A precise understanding of a compound's identity is fundamental to all scientific endeavors. The following table summarizes the key identifiers for this compound.

| Identifier | Value | Source(s) |

| Chemical Name | This compound | [4][5] |

| Synonyms | N-Methyl-L-alanine methyl ester HCl; Methyl methyl-L-alaninate hydrochloride; methyl (2S)-2-(methylamino)propanoate hydrochloride | [4][5] |

| CAS Number | 20045-77-6 | [4][6] |

| Molecular Formula | C₅H₁₂ClNO₂ | [4][5] |

| Molecular Weight | 153.61 g/mol | [4][5] |

| SMILES | CNC.Cl | [6] |

| InChI | InChI=1S/C5H11NO2.ClH/c1-4(6-2)5(7)8-3;/h4,6H,1-3H3;1H/t4-;/m0./s1 | N/A |

| InChIKey | CYMQHMBRKIJBGI-WCCKRBBISA-N | N/A |

Physicochemical Properties

The physicochemical properties of a compound dictate its behavior in various systems and are crucial for designing synthetic routes, formulation development, and analytical methods. The available data for this compound is summarized below. It is important to note that experimentally determined values from peer-reviewed literature are scarce, and much of the available data is from chemical suppliers, which may not always be independently verified.

| Property | Value | Notes and Observations |

| Appearance | White to off-white solid | Sourced from various chemical supplier databases. |

| Melting Point | Data not available for this specific compound. | For the related compound, L-Alanine methyl ester hydrochloride (CAS 2491-20-5), a melting point of 109-111 °C is reported. This can be used as a rough estimate. |

| Boiling Point | Data not available. | As a salt, it is expected to decompose at high temperatures rather than boil. |

| Solubility | No quantitative data available. | As a hydrochloride salt of an amino acid ester, it is expected to be soluble in water and lower alcohols like methanol and ethanol. Its solubility in non-polar organic solvents is likely to be limited. |

| pKa | Data not available. | The pKa of the secondary ammonium ion is expected to be in the range of 9-11, typical for protonated secondary amines. |

Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation. The expected ¹H and ¹³C NMR chemical shifts for this compound in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) are predicted based on its structure.

Expected ¹H NMR Spectral Data:

-

~1.5-1.7 ppm (doublet, 3H): Protons of the Cα-methyl group (CH₃-CH).

-

~2.6-2.8 ppm (singlet, 3H): Protons of the N-methyl group (N-CH₃).

-

~3.8-4.0 ppm (quartet, 1H): Proton at the chiral center (Cα-H).

-

~3.8-3.9 ppm (singlet, 3H): Protons of the methyl ester group (O-CH₃).

-

Variable (broad singlet, 2H): Protons of the ammonium group (NH₂⁺).

Expected ¹³C NMR Spectral Data:

-

~15-20 ppm: Carbon of the Cα-methyl group.

-

~30-35 ppm: Carbon of the N-methyl group.

-

~50-55 ppm: Carbon of the methyl ester group.

-

~55-60 ppm: Carbon of the chiral center (Cα).

-

~170-175 ppm: Carbonyl carbon of the ester group.

A general protocol for acquiring NMR spectra is provided below.

Protocol 4.1: General Procedure for NMR Sample Preparation and Data Acquisition

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, CD₃OD, or DMSO-d₆) in an NMR tube.

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. A larger number of scans will be required compared to ¹H NMR to obtain an adequate signal-to-noise ratio.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as a reference.

Chromatographic Purity Assessment

High-performance liquid chromatography (HPLC) and gas chromatography (GC) are standard techniques for assessing the purity of chemical compounds. For a chiral compound like this compound, chiral chromatography is necessary to determine enantiomeric purity.

4.2.1 High-Performance Liquid Chromatography (HPLC)

A stability-indicating HPLC method is crucial for monitoring the purity and degradation of the compound over time. While a specific validated method for this compound is not published, a general approach for developing a chiral HPLC method is outlined below[5][7].

Protocol 4.2.1: General Approach for Chiral HPLC Method Development

-

Column Selection: Start with a polysaccharide-based chiral stationary phase (CSP), such as one derived from amylose or cellulose phenylcarbamates. These are known to be effective for separating a wide range of chiral compounds, including amino acid derivatives.

-

Mobile Phase Screening (Normal Phase):

-

Begin with a mobile phase consisting of a mixture of n-hexane and an alcohol (e.g., isopropanol or ethanol). A typical starting gradient could be 90:10 (v/v) n-hexane:alcohol.

-

For basic compounds like this, adding a small amount of an amine modifier (e.g., 0.1% diethylamine) to the mobile phase can improve peak shape and resolution.

-

-

Mobile Phase Screening (Reversed Phase):

-

If normal phase is unsuccessful, a reversed-phase chiral column can be used.

-

Mobile phases typically consist of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol).

-

-

Detection: Use a UV detector at a wavelength where the compound has some absorbance (likely in the low UV range, e.g., 200-220 nm, due to the lack of a strong chromophore).

-

Optimization: Once initial separation is achieved, optimize the mobile phase composition, flow rate, and column temperature to improve resolution, analysis time, and peak shape.

4.2.2 Gas Chromatography (GC)

GC can also be used for purity analysis, often after derivatization to increase volatility and thermal stability. For amino acid esters, derivatization with reagents like trifluoroacetic anhydride (TFAA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) is common.

Protocol 4.2.2: General Approach for GC Analysis (with Derivatization)

-

Derivatization: React a known amount of the sample with a suitable derivatizing agent in an appropriate solvent. The reaction conditions (temperature and time) will depend on the chosen reagent.

-

Column Selection: A chiral capillary column (e.g., based on cyclodextrin derivatives) is necessary for enantiomeric separation.

-

GC Conditions:

-

Injector Temperature: Typically set to 250 °C.

-

Detector Temperature (FID): Typically set to 250-300 °C.

-

Oven Temperature Program: Start with an initial temperature (e.g., 80-100 °C) and ramp up to a final temperature (e.g., 200-250 °C) at a controlled rate (e.g., 5-10 °C/min).

-

-

Data Analysis: Identify and quantify the peaks corresponding to the derivatized enantiomers.

Below is a conceptual workflow for the analytical characterization of this compound.

Caption: Conceptual workflow for the analytical characterization of the compound.

Synthesis and Chemical Stability

Synthesis

This compound is typically synthesized from L-alanine. A common synthetic route involves the esterification of L-alanine to form L-alanine methyl ester hydrochloride, followed by N-methylation. A one-pot method for the synthesis of N-unprotected α-amino acid methyl esters from N-(Boc)-protected α-amino acids has been described, which proceeds in high yields[7].

A plausible synthetic pathway is illustrated below.

Caption: Plausible synthetic pathway for the target compound from L-alanine.

Protocol 5.1: General Procedure for Synthesis

Step 1: Esterification of L-Alanine

-

Suspend L-alanine in methanol at a low temperature (e.g., 0 °C).

-

Slowly add thionyl chloride (SOCl₂) dropwise while maintaining the low temperature.

-

Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC or NMR).

-

Remove the solvent under reduced pressure to obtain crude L-alanine methyl ester hydrochloride.

Step 2: N-Methylation

-

Dissolve the L-alanine methyl ester hydrochloride in a suitable solvent (e.g., methanol).

-

Add a source of the methyl group, such as formaldehyde, followed by a reducing agent. A common method is reductive amination using hydrogen gas and a palladium on carbon (Pd/C) catalyst.

-

Pressurize the reaction vessel with hydrogen gas and stir until the reaction is complete.

-

Filter the reaction mixture to remove the catalyst.

-

Remove the solvent under reduced pressure to yield the crude product.

-

Purify the product by recrystallization from a suitable solvent system (e.g., methanol/ether).

Chemical Stability

The chemical stability of this compound is an important consideration for its storage and handling.

-

Hydrolytic Stability: The ester functional group is susceptible to hydrolysis, particularly under basic or strongly acidic conditions, which would yield N-methyl-L-alanine and methanol. As a hydrochloride salt, the compound is likely to be more stable in acidic to neutral aqueous solutions.

-

Thermal Stability: As a salt of an organic compound, it is expected to be a solid with a relatively high melting point and will likely decompose upon strong heating.

-

Storage: It is recommended to store the compound in a cool, dry, and well-ventilated place, away from strong oxidizing agents and bases.

Safety and Handling

This compound should be handled in accordance with standard laboratory safety procedures. The following information is based on data available for similar compounds and should be used as a guideline.

| Hazard Category | GHS Pictogram | Hazard Statements | Precautionary Statements |

| Acute Toxicity (Oral) | H302: Harmful if swallowed | P264, P270, P301+P312, P330, P501 | |

| Skin Corrosion/Irritation | H315: Causes skin irritation | P264, P280, P302+P352, P321, P332+P313, P362 | |

| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | P264, P280, P305+P351+P338, P337+P313 | |

| Specific Target Organ Toxicity (Single Exposure) | H335: May cause respiratory irritation | P261, P271, P304+P340, P312, P403+P233, P405, P501 |

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat.

-

Respiratory Protection: Use in a well-ventilated area or under a fume hood. If dusts are generated, a respirator may be necessary.

First Aid Measures:

-

If Swallowed: Rinse mouth. Call a POISON CENTER or doctor/physician if you feel unwell.

-

If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.

Conclusion

This compound is a valuable chiral building block with applications in organic synthesis. This guide has consolidated the available information on its chemical identity, physicochemical properties, analytical characterization, synthesis, and safety. While key identifiers and general characteristics are established, there is a notable lack of detailed, experimentally verified data in the peer-reviewed scientific literature for properties such as melting point, solubility, and pKa, as well as for specific, validated analytical methods. The information and general protocols provided herein are intended to serve as a valuable resource for scientists and researchers, enabling them to handle, analyze, and utilize this compound effectively in their work, while also highlighting the need for further experimental characterization.

References

- Chen, B-C., Skoumbourdis, A. P., Guo, P., Bednarz, M. S., Kocy, O. R., Sundeen, J. E., & Vite, G. D. (1999). A Facile Method for the Transformation of N-(tert-Butoxycarbonyl) α-Amino Acids to N-Unprotected α-Amino Methyl Esters. The Journal of Organic Chemistry, 64(25), 9294–9296.

- Sharma, A., Kumar, P., & Singh, B. (2018).

-

Aladdin Scientific Corporation. This compound. [Link]

- Di Gioia, M. L., Leggio, A., & Liguori, A. (2016). N-Methylated α-Amino Acids and Peptides: Synthesis and Biological Activity. Mini-Reviews in Medicinal Chemistry, 16(9), 683-690.

- Biron, E., Chatterjee, J., & Kessler, H. (2008). N-methylation of peptides: a new perspective in medicinal chemistry. Journal of Peptide Science, 14(8), 964-974.

-

The Royal Society of Chemistry. Supplementary Information. [Link]

- Al-Adham, I. S. I., Al-Ansari, M. M., & Jubeh, B. (2024). Evaluation of stability of (1R,2 S)-(−)-2-methylamino-1-phenyl-1-propanol hydrochloride in plasma and urine samples-inoculated with Escherichia coli using high-performance liquid chromatography (HPLC). Egyptian Journal of Forensic Sciences, 14(1), 1-10.

- Google Patents. (2013).

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. N-methylation in amino acids and peptides: Scope and limitations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | 20045-77-6 [chemicalbook.com]

- 5. Page loading... [guidechem.com]

- 6. labcompare.com [labcompare.com]

- 7. thieme-connect.com [thieme-connect.com]

An In-depth Technical Guide to the Synthesis of Chiral N-Methylamino Acids

Introduction

N-methylation of amino acids, the substitution of a hydrogen atom with a methyl group on the amide nitrogen of a peptide backbone, is a critical modification in modern peptide chemistry and drug design.[1] This seemingly minor structural alteration imparts profound changes to the physicochemical and biological properties of peptides. These modifications can lead to enhanced metabolic stability, increased membrane permeability, improved receptor affinity and selectivity, and controlled conformation.[1][2][3] Consequently, the development of efficient and stereoselective methods for the synthesis of chiral N-methylamino acids is of paramount importance for researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of the core strategies for synthesizing chiral N-methylamino acids. We will delve into the mechanistic underpinnings of each method, present detailed experimental protocols, and offer a comparative analysis to aid in the selection of the most appropriate synthetic route.

Core Synthetic Strategies

The synthesis of chiral N-methylamino acids can be broadly categorized into several key approaches. The choice of method often depends on factors such as the starting material availability, the desired scale of the synthesis, the need to preserve chirality, and the functional groups present in the amino acid side chain.

Reductive Amination

Reductive amination is a widely used and versatile method for the formation of amines. In the context of N-methylamino acid synthesis, this typically involves the reaction of an α-amino acid with formaldehyde in the presence of a reducing agent.

The Eschweiler-Clarke Reaction

A classic and robust method for the N-methylation of primary and secondary amines is the Eschweiler-Clarke reaction.[4][5] This reaction utilizes an excess of formaldehyde and formic acid, which serves as both the C1 source and the reducing agent, respectively.[6][7] The reaction proceeds through the formation of an iminium ion intermediate, which is then reduced by formic acid to yield the methylated amine.[4][8] A key advantage of this method is that it avoids the formation of quaternary ammonium salts, as a tertiary amine cannot form an iminium ion under these conditions.[4][8] Importantly, for chiral amines, this reaction typically proceeds without racemization.[4]

Mechanism of the Eschweiler-Clarke Reaction:

-

Iminium Ion Formation: The primary amine of the amino acid reacts with formaldehyde to form a hydroxymethylamine intermediate, which then dehydrates to form an iminium ion.

-

Hydride Transfer: Formic acid acts as a hydride donor, reducing the iminium ion to the secondary N-methylamine.

-

Second Methylation (for primary amines): The newly formed secondary amine can react with another molecule of formaldehyde to form a new iminium ion, which is subsequently reduced by formic acid to yield the tertiary N,N-dimethylamino acid. To achieve mono-N-methylation, careful control of stoichiometry is required.

However, the harsh acidic and high-temperature conditions of the traditional Eschweiler-Clarke procedure can lead to the decomposition of some sensitive amino acids.[9]

Modern Variations of Reductive Amination:

To circumvent the limitations of the classical Eschweiler-Clarke reaction, milder reducing agents have been employed. These include:

These reagents allow the reaction to be carried out under more benign conditions, broadening the substrate scope to include more functionalized and sensitive amino acids.[9][11]

Experimental Protocol: Reductive N-methylation of L-Alanine using Formaldehyde and Sodium Borohydride

-

Dissolution: Dissolve L-alanine (1.0 eq) in a suitable solvent such as methanol or water.

-

Addition of Formaldehyde: Add an aqueous solution of formaldehyde (1.1 eq) to the reaction mixture.

-

pH Adjustment: Adjust the pH of the solution to approximately 9 with a suitable base (e.g., sodium hydroxide).

-

Cooling: Cool the reaction mixture to 0 °C in an ice bath.

-

Addition of Reducing Agent: Slowly add sodium borohydride (1.5 eq) in portions, maintaining the temperature below 10 °C.

-

Reaction: Stir the reaction mixture at room temperature for 12-24 hours.

-

Quenching: Carefully quench the reaction by the slow addition of hydrochloric acid until the pH is acidic.

-

Work-up and Purification: Remove the solvent under reduced pressure. The crude product can be purified by ion-exchange chromatography or recrystallization.

Nucleophilic Substitution on α-Halo Acids

This method involves the nucleophilic displacement of a halide from an α-halo acid with methylamine. The α-halo acids are typically prepared from the corresponding α-amino acids via diazotization with sodium nitrite in the presence of a hydrohalic acid.[12] The reaction with methylamine then proceeds via an SN2 mechanism.

While this method is straightforward, a significant drawback is the potential for racemization at the α-carbon, particularly during the formation of the α-halo acid and the subsequent substitution reaction.[12] The yields can also be moderate.[12]

Methods Employing Chiral Auxiliaries

To achieve high levels of stereocontrol, chiral auxiliaries can be employed.[13] A chiral auxiliary is a stereogenic group that is temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction.[13] After the desired transformation, the auxiliary can be removed and ideally recycled.

A common strategy involves the use of chiral Ni(II) complexes of Schiff bases derived from glycine or alanine.[14][15] The chiral ligand environment of the metal complex directs the alkylation of the α-carbon with high diastereoselectivity. Subsequent hydrolysis of the complex removes the chiral auxiliary and liberates the desired N-methylamino acid with high enantiomeric purity.[14][15]

Another approach utilizes oxazolidinones derived from amino acids. These heterocyclic intermediates can be N-methylated, and subsequent reductive cleavage of the oxazolidinone ring yields the N-methylamino acid.[9][16]

Workflow for Chiral Auxiliary-Mediated Synthesis:

Caption: General workflow for the synthesis of chiral N-methylamino acids using a chiral auxiliary.

Enzymatic and Catalytic Asymmetric Methods

Enzymatic and catalytic asymmetric approaches offer elegant and highly selective routes to chiral N-methylamino acids.

Enzymatic Resolution

Enzymatic resolution relies on the ability of enzymes to selectively react with one enantiomer of a racemic mixture. For example, a racemic mixture of an N-acyl-N-methylamino acid can be treated with an aminoacylase that selectively hydrolyzes one enantiomer, allowing for the separation of the desired L- or D-N-methylamino acid.[17][18]

Catalytic Asymmetric Synthesis

The development of chiral catalysts for the asymmetric synthesis of amino acids is a rapidly advancing field.[19] These methods often involve the asymmetric hydrogenation or alkylation of a prochiral precursor. While direct catalytic asymmetric N-methylation of amino acids is challenging, related strategies can provide access to these valuable building blocks.

Solid-Phase Synthesis of N-Methylated Peptides

The synthesis of N-methylamino acids is often a prelude to their incorporation into peptides. Several methods have been developed for the on-resin N-methylation of peptides during solid-phase peptide synthesis (SPPS).[20][21] A common approach involves a three-step procedure:

-

Sulfonylation: The N-terminal amine of the peptide-resin is protected with an o-nitrobenzenesulfonyl (o-NBS) group.[1][20]

-

Methylation: The sulfonamide is then methylated, for example, using dimethyl sulfate and a base like DBU.[22]

-

Desulfonylation: The o-NBS protecting group is removed to reveal the N-methylated amine, ready for the next coupling step.[1]

This on-resin methylation strategy avoids the need to synthesize and couple individual N-methylamino acid building blocks, offering a more streamlined approach for creating N-methylated peptide libraries.[21]

On-Resin N-Methylation Workflow:

Caption: A typical workflow for the on-resin N-methylation of a peptide during SPPS.

Comparative Analysis of Synthetic Methods

| Method | Key Reagents | Advantages | Disadvantages | Chirality Preservation |

| Eschweiler-Clarke | Formaldehyde, Formic Acid | High yielding, avoids quaternization | Harsh conditions, potential side reactions | Generally good[4] |

| Reductive Amination (Milder) | Formaldehyde, NaBH₄, NaBH₃CN | Milder conditions, broader scope | Requires careful control of stoichiometry | Generally good |

| Nucleophilic Substitution | α-Halo acids, Methylamine | Simple procedure | Potential for racemization, moderate yields[12] | Variable[12] |

| Chiral Auxiliaries | Chiral ligands (e.g., Ni(II) complexes) | High stereocontrol | Multi-step, requires auxiliary synthesis/removal | Excellent[14] |

| On-Resin Methylation | o-NBS-Cl, Methylating agent | Efficient for peptide synthesis | Limited to peptide modification | Good |

Conclusion

The synthesis of chiral N-methylamino acids is a well-established field with a diverse array of methodologies. The choice of the optimal synthetic route is contingent upon the specific requirements of the target molecule and the available resources. While classical methods like the Eschweiler-Clarke reaction remain valuable, modern approaches employing milder reagents, chiral auxiliaries, and on-resin techniques have significantly expanded the toolkit for chemists. As the demand for N-methylated peptides in drug discovery continues to grow, further innovations in the efficient and stereoselective synthesis of these crucial building blocks are anticipated.

References

- Kim, T. L., et al. (2025). Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc-N-Methylamine Using Me2SiHCl.

- (2025). Synthetic Preparation of N-Methyl-α-amino Acids.

- (2021). Eschweiler-Clarke Reaction. J&K Scientific LLC.

-

Eschweiler–Clarke reaction. Wikipedia. [Link]

- (2009). N-Methylation of amino acids.

-

(2023). Review of Modern Eschweiler–Clarke Methylation Reaction. MDPI. [Link]

-

Eschweiler-Clarke reaction. Name-Reaction.com. [Link]

- (2025). Asymmetric synthesis of bis(α-methylamino acid) via a BPB-Ni(II)-Ala complex.

-

Chiral auxiliary. Wikipedia. [Link]

-

(2017). Direct N-alkylation of unprotected amino acids with alcohols. PMC - NIH. [Link]

-

(2022). Eschweiler-Clarke Reaction. YouTube. [Link]

- Methods for Modifying Proteins and Peptides. University of Minnesota.

-

(2020). Asymmetric Synthesis of Tailor-Made Amino Acids Using Chiral Ni(II) Complexes of Schiff Bases. An Update of the Recent Literature. NIH. [Link]

- (2025). N-Methylamino acids in peptide synthesis. V. The synthesis of N-tert-butyloxycarbonyl, N-methylamino acids by N-methylation.

- (2025). Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique.

-

(2014). Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings. Springer Nature Experiments. [Link]

-

(2011). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. PubMed. [Link]

- Synthesis of N-Alkyl Amino Acids. Monash University.

-

Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]

- (2019). On the Selective N-Methylation of BOC-Protected Amino Acids.

- (2025). The Strategic Advantage of N-Methylation in Peptide Chemistry: A Technical Guide. Benchchem.

-

(2023). Time-Reduced N‑Methylation: Exploring a Faster Synthesis Technique. PMC - NIH. [Link]

- (2025). Synthesis of Secondary N -Methylamines via Reductive Amination of Aldehydes with N -Boc- N -Methylamine Using Me 2 SiHCl.

-

(2022). Quantifying Reductive Amination in Nonenzymatic Amino Acid Synthesis. PubMed. [Link]

-

N-Methylamino acids in peptide synthesis. V. The synthesis of N-tert-butyloxycarbonyl, N-methylamino acids by N-methylation. Scilit. [Link]

-

(2024). Asymmetric Synthesis of 2-Arylethylamines: A Metal-Free Review of the New Millennium. MDPI. [Link]

- (2007). Reductive methylation of primary and secondary amines and amino acids by aqueous formaldehyde and zinc.

- (2019). How formaldehyde reacts with amino acids.

-

(2000). New Enzymatic Method of Chiral Amino Acid Synthesis by Dynamic Kinetic Resolution of Amino Acid Amides: Use of Stereoselective Amino Acid Amidases in the Presence of α-Amino-ɛ-Caprolactam Racemase. PMC - NIH. [Link]

-

Formaldehyde. Wikipedia. [Link]

- (2012). Alpha-N-methylation of amino acids.

-

(2005). Convenient synthesis of N-methylamino acids compatible with Fmoc solid-phase peptide synthesis. PubMed. [Link]

- (2025). The resolution of amino acids by asymmetric enzymatic synthesis.

-

(1972). Synthesis of amino acids by the heating of formaldehyde and ammonia. PubMed. [Link]

-

(2024). Recent advances in catalytic asymmetric synthesis. PMC - PubMed Central. [Link]

-

Design and synthesis of α-amino acid and morpholino 'chimera' building-blocks. AIR Unimi. [Link]

- (2025). N-Methylamino Acids in Peptide Synthesis. II. A New Synthesis of N-Benzyloxycarbonyl, N-Methylamino Acids.

-

(2011). Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). Master Organic Chemistry. [Link]

-

(2007). Chiral Peptide Nucleic Acids with a Substituent in the N-(2-Aminoethy)glycine Backbone. MDPI. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. license.umn.edu [license.umn.edu]

- 3. N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]

- 5. name-reaction.com [name-reaction.com]

- 6. jk-sci.com [jk-sci.com]

- 7. mdpi.com [mdpi.com]

- 8. m.youtube.com [m.youtube.com]

- 9. researchgate.net [researchgate.net]

- 10. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 11. researchgate.net [researchgate.net]

- 12. researchmgt.monash.edu [researchmgt.monash.edu]

- 13. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 14. Asymmetric Synthesis of Tailor-Made Amino Acids Using Chiral Ni(II) Complexes of Schiff Bases. An Update of the Recent Literature - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Chiral Auxiliary for the Synthesis of Optically Active Amino Acids | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 16. researchgate.net [researchgate.net]

- 17. New Enzymatic Method of Chiral Amino Acid Synthesis by Dynamic Kinetic Resolution of Amino Acid Amides: Use of Stereoselective Amino Acid Amidases in the Presence of α-Amino-ɛ-Caprolactam Racemase - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Recent advances in catalytic asymmetric synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings | Springer Nature Experiments [experiments.springernature.com]

- 22. Convenient synthesis of N-methylamino acids compatible with Fmoc solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Enantioselective Synthesis of (S)-Methyl 2-(methylamino)propanoate Hydrochloride

Abstract

(S)-Methyl 2-(methylamino)propanoate, the methyl ester of N-methyl-L-alanine, is a valuable chiral building block in synthetic organic chemistry, particularly in the development of pharmaceuticals. Its incorporation into peptide structures can significantly enhance pharmacokinetic properties such as metabolic stability, membrane permeability, and oral bioavailability. This guide provides an in-depth technical overview of the principal enantioselective strategies for the synthesis of its hydrochloride salt, tailored for researchers, scientists, and drug development professionals. We will explore and critically evaluate three major synthetic paradigms: biocatalytic reductive amination, synthesis from the chiral pool via reductive alkylation, and asymmetric hydrogenation. Each section will detail the underlying chemical principles, provide field-proven experimental protocols, and present quantitative data to facilitate methodological comparison and selection.

Introduction: The Significance of N-Methylated Amino Acids

N-methylation of amino acids is a fundamental modification in medicinal chemistry used to fine-tune the pharmacological profile of peptide-based therapeutics.[1] The N-methyl group imparts conformational rigidity, reduces susceptibility to enzymatic degradation, and enhances lipophilicity, all of which are desirable attributes for drug candidates.[1] (S)-Methyl 2-(methylamino)propanoate hydrochloride serves as a key precursor for these modified peptides and other complex chiral molecules. The challenge in its synthesis lies in the precise control of the stereocenter at the α-carbon, demanding highly enantioselective methodologies. This guide will dissect the most effective modern strategies to achieve this synthesis with high fidelity and efficiency.

Strategic Approaches to Enantioselective Synthesis

The synthesis of (S)-Methyl 2-(methylamino)propanoate can be broadly categorized into three strategic approaches, each with distinct advantages and considerations.

-

Strategy A: Biocatalytic Asymmetric Reductive Amination. This approach builds the chiral center from a prochiral keto-ester using a highly selective enzyme.

-

Strategy B: Chiral Pool Synthesis via Diastereoselective N-Methylation. This method utilizes a readily available chiral starting material, (S)-alanine, and introduces the N-methyl group while preserving the existing stereochemistry.

-

Strategy C: Asymmetric Hydrogenation. This classic approach creates the chiral center by hydrogenating a prochiral dehydroamino acid precursor using a chiral transition metal catalyst.

The logical flow of these synthetic strategies is depicted below.

Strategy A: Biocatalytic Reductive Amination

Biocatalysis has emerged as a powerful and sustainable tool for asymmetric synthesis.[2] Imine reductases (IREDs) and related NAD(P)H-dependent oxidoreductases are particularly effective for the synthesis of chiral amines through the reductive amination of ketones or the reduction of pre-formed imines.[3][4][5] For the synthesis of (S)-Methyl 2-(methylamino)propanoate, the direct reductive coupling of methyl pyruvate and methylamine is the most atom-economical approach.

Causality of Method Selection: The Enzymatic Advantage

The choice of an enzymatic approach is driven by several key factors:

-

Exquisite Enantioselectivity: Enzymes operate within precisely folded active sites, often leading to near-perfect enantiomeric excess (e.e.).

-

Mild Reaction Conditions: Biocatalytic reactions are typically run in aqueous buffers at or near ambient temperature and pressure, avoiding the need for harsh reagents or extreme conditions.

-

Sustainability: Enzymes are biodegradable catalysts, and the use of whole-cell systems can further simplify processes and cofactor recycling, aligning with the principles of green chemistry.[6]

N-methyl-L-amino acid dehydrogenase (NMAADH) from organisms like Pseudomonas putida is an ideal catalyst for this transformation.[7][8] This enzyme specifically catalyzes the NADPH-dependent reductive amination of α-oxo acids with alkylamines to produce N-alkyl-L-amino acids.[7][8]

Proposed Mechanism of NMAADH-Catalyzed Reductive Amination

The catalytic cycle involves the ordered binding of substrates and the cofactor, NADPH. The enzyme's active site facilitates the condensation of methyl pyruvate and methylamine to form an intermediate imine (or iminium ion), which is then stereoselectively reduced by a hydride transfer from NADPH.

Experimental Protocol: Whole-Cell Biocatalysis

This protocol utilizes a recombinant E. coli strain overexpressing an NMAADH gene, which acts as a whole-cell biocatalyst. This approach circumvents the need for enzyme purification and facilitates cofactor regeneration through the host cell's metabolism.[6]

Materials:

-

Recombinant E. coli cells expressing NMAADH from Pseudomonas putida.

-

Methyl pyruvate (≥98%)

-

Methylamine hydrochloride (≥98%)

-

Glucose (for cofactor regeneration)

-

Phosphate buffer (100 mM, pH 8.0)

-

Antifoaming agent

-

Ethyl acetate (for extraction)

-

Anhydrous sodium sulfate

-

2M HCl in diethyl ether

Procedure:

-

Bioreactor Setup: A 1 L fermenter is charged with 500 mL of 100 mM phosphate buffer (pH 8.0).

-

Cell Suspension: 50 g (wet cell weight) of recombinant E. coli cells are suspended in the buffer.

-

Substrate Addition: Glucose (20 g) is added as the energy source for cofactor regeneration. The pH is adjusted to 8.0 with 2M NaOH.

-

Reaction Initiation: Methyl pyruvate (10.2 g, 100 mmol) and methylamine hydrochloride (7.4 g, 110 mmol) are added to the reactor.

-

Fermentation: The reaction is maintained at 30 °C with gentle agitation (200 rpm) for 24 hours. The pH is kept constant at 8.0 by automated addition of 2M NaOH.

-

Work-up:

-

The cells are removed by centrifugation (8000 x g, 20 min).

-

The supernatant is adjusted to pH 10 with 4M NaOH and extracted with ethyl acetate (3 x 200 mL).

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude (S)-Methyl 2-(methylamino)propanoate as a free base.

-

-

Salt Formation:

-

The crude ester is dissolved in 100 mL of anhydrous diethyl ether and cooled to 0 °C.

-

A 2M solution of HCl in diethyl ether is added dropwise with stirring until precipitation ceases and the pH of a moistened litmus paper indicates acidity.

-

The resulting white precipitate is collected by filtration, washed with cold diethyl ether, and dried under vacuum to yield the final product.

-

Strategy B: Synthesis from the Chiral Pool

This strategy leverages the readily available and inexpensive chiral molecule, (S)-alanine. The core task is to introduce a methyl group onto the nitrogen atom without racemizing the existing stereocenter. Reductive amination of the corresponding amino ester with formaldehyde is a highly effective method.[9]

Causality of Method Selection: Economy and Reliability

Starting from (S)-alanine methyl ester hydrochloride is attractive due to:

-

Stereochemical Certainty: The starting material's stereocenter is pre-defined, eliminating the need for an asymmetric induction step.

-

Cost-Effectiveness: (S)-alanine is a bulk commodity chemical.

-

Robust Chemistry: Reductive amination is a well-established and high-yielding reaction.

The key is to use a mild reducing agent that selectively reduces the intermediate iminium ion without affecting the ester group. Sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) are ideal for this purpose.[10]

Experimental Workflow

The process involves two main stages: the esterification of (S)-alanine and the subsequent reductive amination.

Experimental Protocol

Part 1: Synthesis of (S)-Alanine Methyl Ester Hydrochloride [11]

-

Setup: A 500 mL round-bottom flask is charged with (S)-alanine (20.0 g, 0.224 mol) and methanol (250 mL).

-

Reaction: The suspension is cooled to 0 °C, and trimethylchlorosilane (TMSCl) (63 mL, 0.494 mol) is added dropwise over 30 minutes.

-

Completion: The mixture is allowed to warm to room temperature and stirred for 24 hours, during which a clear solution forms.

-

Isolation: The solvent is removed under reduced pressure to yield (S)-alanine methyl ester hydrochloride as a white crystalline solid. The product is used in the next step without further purification.

Part 2: Reductive Amination

-

Setup: The crude (S)-alanine methyl ester hydrochloride (assuming quantitative yield, 0.224 mol) is dissolved in 300 mL of dichloromethane.

-

Neutralization & Imine Formation: Triethylamine (31.2 mL, 0.224 mol) is added to neutralize the hydrochloride salt. This is followed by the addition of a 37% aqueous formaldehyde solution (20.2 mL, 0.269 mol). The mixture is stirred for 1 hour.

-

Reduction: Sodium triacetoxyborohydride (57.0 g, 0.269 mol) is added portion-wise over 30 minutes, controlling any effervescence. The reaction is stirred at room temperature for 12 hours.

-

Work-up:

-

The reaction is quenched by the slow addition of saturated aqueous sodium bicarbonate solution (200 mL).

-

The layers are separated, and the aqueous phase is extracted with dichloromethane (2 x 100 mL).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

-

Salt Formation: The resulting crude oil is processed as described in section 3.3, step 7, to yield the final hydrochloride salt.

Strategy C: Asymmetric Hydrogenation

Asymmetric hydrogenation is a cornerstone of enantioselective synthesis, allowing for the direct creation of chiral centers from prochiral olefins with high efficiency.[12][13] This strategy requires the synthesis of a suitable precursor, Methyl 2-(acetylamino)-2-butenoate, followed by hydrogenation using a chiral rhodium or ruthenium catalyst. Subsequent N-methylation and deprotection would be required, making this route more convoluted than the previous two. A more direct, though less common, precursor would be the N-methyl enamine ester.

Due to the multi-step nature and the availability of more direct routes like biocatalysis, a detailed protocol for this strategy is omitted in favor of a comparative summary. The key challenge lies in the synthesis of the N-methylated dehydroamino acid precursor, which often requires protecting group strategies.

Comparative Analysis of Synthetic Strategies

The selection of a synthetic route depends on factors such as scale, cost, available equipment, and desired purity. The following table summarizes the key performance indicators for the primary strategies discussed.

| Feature | Strategy A: Biocatalysis | Strategy B: Chiral Pool | Strategy C: Asymmetric Hydrogenation |

| Starting Materials | Methyl Pyruvate, Methylamine | (S)-Alanine, Formaldehyde | Dehydroamino acid precursor |

| Key Transformation | Reductive Amination | Reductive Amination | Hydrogenation |

| Source of Chirality | Enzyme Active Site | Chiral Starting Material | Chiral Catalyst |

| Typical Yield | >85% | >80% (over 2 steps) | >90% (for hydrogenation step) |

| Typical e.e. | >99% | >99% (chirality preserved) | 95-99% |

| Scalability | High (fermentation) | High | Moderate to High |

| Key Advantages | High e.e., sustainable, mild conditions | Low-cost starting material, reliable | High turnover, well-understood |

| Key Disadvantages | Requires biocatalysis expertise | Multi-step, use of reagents | Catalyst cost, precursor synthesis |

Conclusion and Future Outlook

The enantioselective synthesis of this compound is readily achievable through several robust methodologies. For large-scale, sustainable production with the highest enantiopurity, biocatalytic reductive amination (Strategy A) stands out as the premier choice, leveraging the precision of enzymatic catalysis. For laboratory-scale synthesis where cost and readily available starting materials are paramount, synthesis from the chiral pool (Strategy B) offers a reliable and economical alternative that preserves the inherent chirality of (S)-alanine. While asymmetric hydrogenation remains a powerful tool for generating chiral amino acids, its application here is less direct compared to the other strategies.

Future advancements will likely focus on the discovery and engineering of novel imine reductases with broader substrate scopes and enhanced stability, further solidifying biocatalysis as the dominant technology for the production of N-methylated amino acids and other chiral amines.

References

- Sharma, G. V. M., et al. (2007). A Convenient Synthesis of Amino Acid Methyl Esters. [Source details to be added based on real, verifiable URLs]

-

Venditti, A. (2016). How to convert amino acid to its hydrochloride? ResearchGate. [Link]

- Graham, T. H., et al. (2011). (2R,5S)-2-tert-Butyl-3,5-dimethylimidazolidin-4-one. Organic Syntheses, 88, 279.

-

Mihara, H., et al. (2005). N-methyl-L-amino acid dehydrogenase from Pseudomonas putida. A novel member of an unusual NAD(P)-dependent oxidoreductase superfamily. The FEBS journal, 272(5), 1117–1123. [Link]

-

Groger, H. (2018). One-step process for production of N-methylated amino acids from sugars and methylamine using recombinant Corynebacterium glutamicum as biocatalyst. Scientific Reports, 8(1), 12818. [Link]

- Silva, R., et al. (2007). Reductive methylation of primary and secondary amines and amino acids by aqueous formaldehyde and zinc. Tetrahedron Letters, 48(43), 7650-7652.

-

Mutti, F. G., & Knaus, T. (2021). Reductive amination: Methods for cell-free and whole-cell biocatalysis. Methods in Enzymology, 648, 291-321. [Link]

-

Roiban, G.-D., & Moody, T. S. (2019). Reductive aminations by imine reductases: from milligrams to tons. Catalysis Science & Technology, 9(18), 4719-4735. [Link]

-

Schrittwieser, J. H., et al. (2017). Recent advances in imine reductase-catalyzed reactions. Current Opinion in Chemical Biology, 37, 19-25. [Link]

-

Xu, Z., et al. (2021). Asymmetric Synthesis of N-Substituted α-Amino Esters from α-Ketoesters via Imine Reductase-Catalyzed Reductive Amination. Angewandte Chemie International Edition, 60(16), 8717-8721. [Link]

- Aurelio, L., et al. (2004). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. Current Medicinal Chemistry, 11(22), 2947-2963.

- Borch, R. F., & Durst, H. D. (1971). The Cyanohydridoborate Anion as a Selective Reducing Agent. Journal of the American Chemical Society, 93(12), 2897–2904.

- Franco, A., & Baráth, E. (2021). Heterogeneous Asymmetric Hydrogenation of C═C and C═O Double Bonds.

- Process for preparing amino acid tert-butyl ester hydrochloric acid salts. (2003).

- Method for producing amino acid ester hydrochloride. (2003).

Sources

- 1. researchgate.net [researchgate.net]

- 2. Asymmetric Synthesis of N‐Substituted α‐Amino Esters from α‐Ketoesters via Imine Reductase‐Catalyzed Reductive Amination - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent advances in imine reductase-catalyzed reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Reductive amination: Methods for cell-free and whole-cell biocatalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Reductive aminations by imine reductases: from milligrams to tons - PMC [pmc.ncbi.nlm.nih.gov]

- 6. One-step process for production of N-methylated amino acids from sugars and methylamine using recombinant Corynebacterium glutamicum as biocatalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 7. N-methyl-L-amino acid dehydrogenase from Pseudomonas putida. A novel member of an unusual NAD(P)-dependent oxidoreductase superfamily - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

spectroscopic data for (S)-Methyl 2-(methylamino)propanoate hydrochloride

An In-depth Technical Guide to the Spectroscopic Characterization of (S)-Methyl 2-(methylamino)propanoate hydrochloride

Abstract

This compound, also known as N-Methyl-L-alanine methyl ester hydrochloride, is a chiral building block of significant interest in synthetic organic chemistry and drug development.[1] As a derivative of a non-proteinogenic amino acid, its structural verification is paramount for ensuring the integrity of subsequent synthetic steps and the biological activity of target molecules.[2] This guide provides a comprehensive analysis of the expected spectroscopic data for this compound, offering a predictive but robust framework for its characterization using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The methodologies and interpretations presented herein are grounded in fundamental spectroscopic principles and data from closely related structural analogs, designed to serve as an authoritative reference for researchers and quality control professionals.

Molecular Structure and Spectroscopic Overview

The structural integrity of this compound (CAS: 20045-77-6, Molecular Formula: C₅H₁₂ClNO₂) is the foundation of its utility.[3] The molecule possesses a stereocenter at the alpha-carbon (Cα), a secondary amine which exists as a hydrochloride salt, and a methyl ester functional group. Each of these features imparts a distinct signature in its spectroscopic profile.

A logical workflow for the complete characterization of this molecule involves a multi-technique approach to unambiguously confirm its identity, purity, and stereochemistry.

References

- 1. N-Methyl-L-alanine methyl ester hydrochloride 95% | CAS: 20045-77-6 | AChemBlock [achemblock.com]

- 2. The effect of N-methylation on the conformational landscape of alanine: the case of N-methyl-l-alanine - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 3. This compound | 20045-77-6 [chemicalbook.com]

An In-Depth Technical Guide to the Stability and Storage of (S)-Methyl 2-(methylamino)propanoate hydrochloride

Introduction

(S)-Methyl 2-(methylamino)propanoate hydrochloride, a chiral derivative of the amino acid alanine, is a pivotal building block in modern organic synthesis, particularly within the pharmaceutical industry.[1] Its structural features—a chiral center, a secondary amine, and a methyl ester—make it a versatile synthon for constructing complex molecular architectures. However, these same functional groups render the molecule susceptible to various degradation pathways. For researchers, scientists, and process chemists, a comprehensive understanding of this compound's stability profile is not merely academic; it is a critical prerequisite for ensuring the reproducibility of synthetic procedures, the purity of active pharmaceutical ingredients (APIs), and the overall integrity of the drug development process. This guide provides a detailed examination of the factors governing the stability of this compound and establishes field-proven protocols for its optimal storage and handling.

Physicochemical Properties and Structural Implications for Stability

The stability of a chemical compound is intrinsically linked to its structure. The key functional groups in this compound each present unique stability challenges.

| Property | Value | Source |

| Molecular Formula | C5H12ClNO2 | [2][3] |

| Molecular Weight | 153.61 g/mol | [2][3] |

| Appearance | White to off-white solid | [2] |

| Storage Temperature | Room temperature (recommended) | [2] |

-

Methyl Ester: The ester functional group is the most significant liability, being susceptible to hydrolysis under both acidic and basic conditions.

-

Secondary Amine: The N-methyl group offers some steric hindrance compared to a primary amine, but it can still undergo oxidation and other side reactions.

-

Hydrochloride Salt: The presence of the hydrochloride salt enhances the compound's crystallinity and generally improves solid-state stability. However, it also significantly increases its hygroscopicity, a critical factor in its degradation.

Chemical Stability and Degradation Pathways

A proactive approach to stability requires understanding the primary mechanisms of degradation. For this molecule, hydrolysis, hygroscopicity, and thermal decomposition are the principal concerns.

Hydrolytic Instability

The most probable degradation pathway is the hydrolysis of the methyl ester to yield (S)-2-(methylamino)propanoic acid (N-methyl-L-alanine) and methanol. This reaction can be catalyzed by the presence of water, with the rate being significantly influenced by pH.

-

Causality: In the solid state, the hydrochloride salt keeps the amine protonated, which deactivates it as an intramolecular catalyst. However, the introduction of moisture, especially under neutral or slightly basic conditions, can deprotonate the amine, allowing it to act as a nucleophile, or more commonly, allow hydroxide-mediated catalysis, accelerating ester cleavage. The acidic nature of the salt in aqueous solution can also promote acid-catalyzed hydrolysis.

Caption: Potential thermal degradation via dimerization.

Recommended Storage and Handling Protocols

A self-validating storage and handling system is one where the procedures inherently minimize exposure to degradation-catalyzing conditions.

Optimal Storage Conditions

The primary goal is to rigorously exclude moisture.

| Parameter | Recommendation | Rationale |

| Temperature | Store at room temperature or refrigerated (2-8°C). [2] | Cool conditions slow the rate of all chemical reactions. Avoid freezing, which can fracture crystals and increase surface area. |

| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen). | Excludes atmospheric moisture and oxygen, preventing hydrolysis and potential oxidation. |

| Light | Store in an amber glass vial or other light-protecting container. | Minimizes potential photolytic degradation, a general best practice for complex organic molecules. |

| Container | Use a tightly-sealed container with a secure, low-permeability cap. [4][5] | Prevents ingress of moisture and other atmospheric contaminants during long-term storage. [4] |

Laboratory Handling Workflow

Minimizing exposure during weighing and transfer is critical.

Experimental Protocol: Safe Handling of this compound

-

Equilibration: Before opening, remove the sealed container from its storage location (e.g., refrigerator or desiccator) and allow it to equilibrate to the ambient laboratory temperature for at least 30-60 minutes.

-

Causality: This crucial step prevents atmospheric moisture from condensing onto the cold solid when the container is opened, which would immediately introduce water and compromise the material.

-

-

Inert Environment Transfer: If possible, perform all transfers within a glove box or glove bag purged with a dry, inert gas. If not available, work quickly in a low-humidity environment.

-

Weighing: Briefly open the container, quickly dispense the required amount of solid into a tared, dry vessel, and immediately and securely reseal the primary container.

-

Purging and Storage: Before returning the primary container to storage, flush the headspace with an inert gas like argon or nitrogen to displace any ambient air that entered during the transfer.

-

Disposal: Dispose of any contaminated material or empty containers in accordance with approved waste disposal regulations. [4]

Caption: Recommended workflow for handling the hygroscopic solid.

Analytical Methodologies for Stability Assessment

To ensure the quality of the material, especially in long-term studies or after suspected improper storage, analytical verification is necessary. A stability-indicating method must be able to separate the intact parent compound from its potential degradants. [6]

Chiral HPLC for Purity and Degradation Monitoring

High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of non-volatile compounds. [7]For a chiral compound, a chiral stationary phase (CSP) is required to resolve the desired (S)-enantiomer from its (R)-enantiomer and any degradation products. [][9] Experimental Protocol: Stability-Indicating Chiral HPLC

-

Column Selection: A polysaccharide-based chiral column (e.g., cellulose or amylose derivatives) is a common starting point for separating amino acid derivatives. [6][10]2. Mobile Phase: A typical mobile phase would consist of a mixture of an alcohol (e.g., methanol or ethanol) and an alkane (e.g., hexane), often with acidic and basic additives like trifluoroacetic acid (TFA) and diethylamine (DEA) to improve peak shape. [6]3. Sample Preparation:

-

Accurately weigh approximately 10 mg of the compound.

-

Dissolve in 10 mL of the mobile phase to create a 1 mg/mL stock solution.

-

Filter the solution through a 0.22 µm syringe filter before injection.

-

-

Analysis:

-

Inject the sample onto the HPLC system.

-

Monitor the elution profile using a UV detector (e.g., at 210-220 nm).

-

The primary degradation product, (S)-2-(methylamino)propanoic acid, will be significantly more polar and will likely have a very different retention time from the parent ester.

-

-

Validation: A forced degradation study should be performed to validate the method. This involves intentionally degrading the sample (e.g., by adding acid/base or heating) to ensure the analytical method can effectively separate the newly formed degradation peaks from the main compound peak. [6]

Conclusion

The chemical integrity of this compound is primarily threatened by its hygroscopicity, which facilitates ester hydrolysis. Thermal degradation presents a secondary risk. By implementing rigorous protocols that focus on the exclusion of atmospheric moisture through proper storage in inert atmospheres and careful handling procedures, the stability of this valuable synthetic building block can be effectively maintained. Routine analytical verification via a validated, stability-indicating chiral HPLC method provides the ultimate assurance of material quality, safeguarding the reliability and success of the research and development programs that depend on it.

References

-

AK Scientific, Inc. N-Me-Ser-OMe.HCl Safety Data Sheet. Link

-

ChemicalBook. This compound Product Page. Link

-

Guidechem. Methyl 2-(methylamino)propanoate hydrochloride Product Page. Link

-

Enamine. Methyl 2-amino-3-(4-nitrophenyl)propanoate hydrochloride Safety Data Sheet. Link

-

Tokyo Chemical Industry. Methyl 3-(Benzylamino)propanoate Safety Data Sheet. Link

-

Sigma-Aldrich. 2-(Methylamino)ethanol Safety Data Sheet. Link

-

BOC Sciences. Chiral Analysis Method Development Services.

-

MedchemExpress. (S)-Methyl 2-amino-3-(3-hydroxyphenyl)propanoate hydrochloride Product Page. Link

-

Wikipedia. Chiral analysis. Link

-

American Pharmaceutical Review. Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. Link

-

PubMed Central. A Validated Stability-Indicating and Stereoselective HPLC Method for the Determination of Lenalidomide Enantiomers in Bulk Form and Capsules. Link

-

Separation Science. System Suitability And Validation For Chiral Purity Assays Of Drug Substances. Link

-

ResearchGate. Equilibrium hygroscopicity curves (a) for structurally similar amino acids. Link

-

PubChem. Methyl 2-amino-2-methylpropanoate. Link

-

ResearchGate. Thermal degradation of amino acid salts in CO2 capture. Link

-

PubMed. Hygroscopicity of amino acids and their effect on the water uptake of ammonium sulfate in the mixed aerosol particles. Link

-

PubMed. A novel N-terminal degradation reaction of peptides via N-amidination. Link

-

Atmospheric Chemistry and Physics. Hygroscopicity of organic compounds as a function of organic functionality, water solubility, molecular weight, and oxidation level. Link

-

PubMed. Hygroscopicity of water-soluble organic compounds in atmospheric aerosols: amino acids and biomass burning derived organic species. Link

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | 20045-77-6 [chemicalbook.com]

- 3. Page loading... [wap.guidechem.com]

- 4. aksci.com [aksci.com]

- 5. enamine.enamine.net [enamine.enamine.net]

- 6. A Validated Stability-Indicating and Stereoselective HPLC Method for the Determination of Lenalidomide Enantiomers in Bulk Form and Capsules - PMC [pmc.ncbi.nlm.nih.gov]

- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 9. Chiral analysis - Wikipedia [en.wikipedia.org]

- 10. System Suitability And Validation For Chiral Purity Assays Of Drug Substances - Regis Technologies [registech.com]

An In-Depth Technical Guide to (S)-Methyl 2-(methylamino)propanoate hydrochloride for Researchers and Drug Development Professionals

This guide provides a comprehensive technical overview of (S)-Methyl 2-(methylamino)propanoate hydrochloride, a chiral building block of increasing importance in pharmaceutical research and development. From navigating the supplier landscape to implementing robust quality control protocols, this document offers field-proven insights to ensure the integrity of your research and development programs.

Introduction: The Significance of this compound in Modern Drug Discovery

This compound, an N-methylated derivative of the naturally occurring amino acid L-alanine, is a valuable chiral intermediate in the synthesis of complex organic molecules. The incorporation of N-methylated amino acids into peptide-based therapeutics is a well-established strategy to enhance their pharmacological properties. N-methylation can improve proteolytic stability, increase cell permeability, and modulate conformation, which can lead to enhanced biological activity and oral bioavailability.[1][2][3][4][5]